

Executive Summary: The Convergence of Two Privileged Structures

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Compound of Interest

Compound Name: 4-(1-isopropyl-1H-pyrazol-4-yl)piperidine

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The pyrazole-piperidine hybrid represents a high-value scaffold in modern medicinal chemistry, synergizing the pharmacophoric versatility of the pyrazole ring with the pharmacokinetic (PK) modulating properties of the piperidine moiety.

- **The Pyrazole Core:** A five-membered heterocycle (N-N bond) acting as a bioisostere for phenyl or imidazole rings. It serves as a rigid linker and a critical hydrogen bond donor/acceptor motif, famously validated in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor).
- **The Piperidine Moiety:** A saturated six-membered nitrogen heterocycle. It is frequently employed to improve aqueous solubility, reduce lipophilicity (lowering LogP), and target the solvent-exposed regions of kinase binding pockets (e.g., Crizotinib, Ceritinib).

This guide dissects the structural rationale, synthesis methodologies, and biological validation of this scaffold, with a focus on recent applications in oncology (Kinase inhibition) and inflammation.^{[1][2][3]}

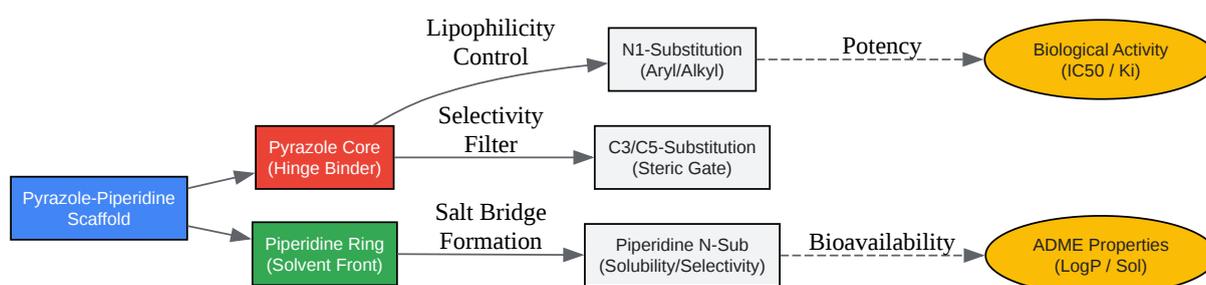
Structural Biology & SAR Analysis

The biological potency of pyrazole-piperidine scaffolds stems from their ability to engage multiple binding domains simultaneously.

Pharmacophore Logic

- Hinge Binder (Pyrazole): The N1 and N2 nitrogens often form bidentate hydrogen bonds with the hinge region of kinase ATP-binding sites.
- Solubilizing Tail (Piperidine): The basic nitrogen of the piperidine ring is protonated at physiological pH, enhancing solubility. It often extends into the "ribose pocket" or solvent front, forming salt bridges with residues like Asp or Glu.
- Linker Dynamics: The connectivity (e.g., amide, urea, or direct C-C/C-N bond) between the two rings dictates the molecule's 3D conformation, influencing selectivity between homologous targets (e.g., CDK2 vs. CDK4).

Visualization: SAR Decision Matrix



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Figure 1: Structure-Activity Relationship (SAR) logic flow for optimizing pyrazole-piperidine hybrids. The diagram illustrates how specific substitutions modulate potency versus pharmacokinetic properties.

Therapeutic Applications & Mechanism of Action[1] [2][5][6][7][8]

Oncology: Kinase Inhibition (CDK2, VEGFR-2, ALK)

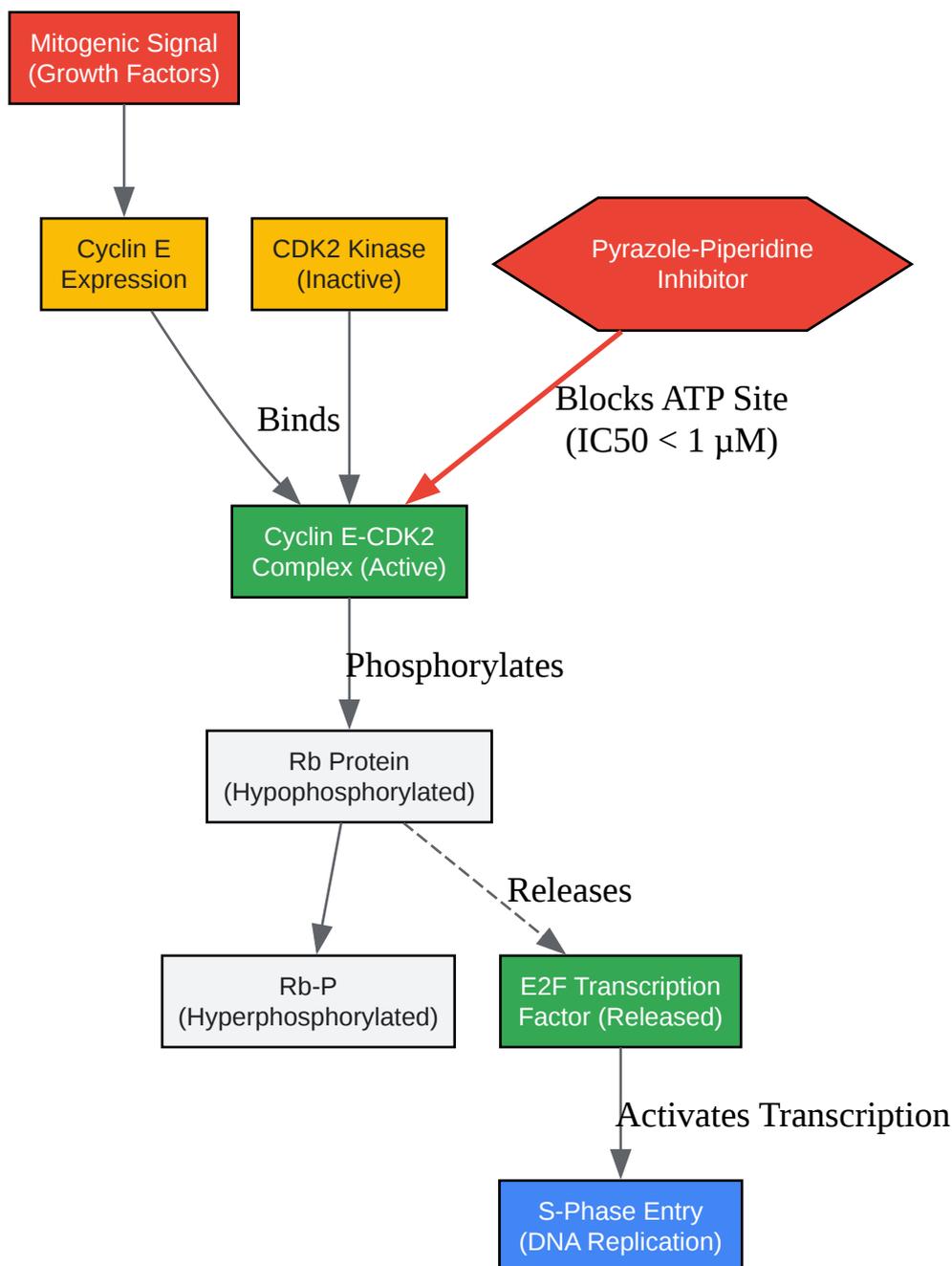
The most prominent application is in the inhibition of Cyclin-Dependent Kinases (CDKs) and Angiogenesis markers (VEGFR).

- Mechanism: Competitive inhibition at the ATP-binding site. The pyrazole motif mimics the adenine ring of ATP.
- Key Insight: Recent 2024-2025 studies highlight piperidine-fused pyrazoles as potent CDK2 inhibitors (IC₅₀ ~0.45 μM), inducing G1/S phase arrest and apoptosis in MCF-7 breast cancer cells [1].

Inflammation: COX-2 and JAK-STAT

While Celecoxib is the archetype, newer derivatives incorporate piperidine to reduce cardiovascular side effects by altering the selectivity profile for COX-2 over COX-1. Additionally, pyrazole-piperidines are exploring the JAK-STAT pathway, blocking cytokine signaling (IL-6, IFN-gamma).

Visualization: CDK2/Cyclin E Inhibition Pathway



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Figure 2: Mechanism of Action. The pyrazole-piperidine inhibitor blocks the ATP-binding site of the CDK2-Cyclin E complex, preventing Rb phosphorylation and halting the cell cycle at the G1/S checkpoint.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent literature [2, 3].

Protocol A: Synthesis of Piperidine-Fused Pyrazoles

Objective: To synthesize a fused pyrazolo-piperidine scaffold via a one-pot cyclocondensation.

Materials:

- 1-Boc-4-piperidone (Starting material)
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Hydrazine hydrate ()
- Ethanol (Absolute)[4]

Step-by-Step Workflow:

- Enaminone Formation: Dissolve 1-Boc-4-piperidone (1.0 equiv) in DMF-DMA (5.0 equiv). Reflux at 110°C for 4 hours.
- Validation: Monitor by TLC (Hexane:EtOAc 1:1). Look for the disappearance of the ketone spot.
- Cyclization: Evaporate excess DMF-DMA in vacuo. Dissolve the residue in absolute ethanol.
- Hydrazine Addition: Add Hydrazine hydrate (1.5 equiv) dropwise at 0°C.
- Reflux: Heat the mixture to reflux (78°C) for 6 hours.
- Isolation: Cool to room temperature. Pour into ice-cold water. The precipitate (fused pyrazole-piperidine) is filtered, washed with cold water, and recrystallized from ethanol.
- Deprotection (Optional): Treat with TFA/DCM (1:1) to remove the Boc group if a free piperidine amine is required for further SAR.

Protocol B: In Vitro CDK2/Cyclin E Kinase Assay

Objective: Determine the IC50 of the synthesized scaffold.[2][5]

Reagents:

- Recombinant human CDK2/Cyclin E complex.
- Histone H1 (Substrate).
- P-ATP (Radiolabeled tracer) or ADP-Glo™ Reagent (Luminescence).

Methodology (ADP-Glo Variant):

- Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 μM).
- Incubation: Mix Kinase (5 ng), Substrate (0.2 mg/mL), and Compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂). Incubate for 10 min at RT.
- Reaction Start: Add ATP (10 μM final). Incubate for 60 min at 30°C.
- Reaction Stop: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
- Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
- Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data: Recent Advances (2024-2025)

The following table summarizes the potency of recently reported pyrazole-piperidine derivatives against key cancer cell lines.

Compound ID	Scaffold Type	Target	IC50 (MCF-7)	IC50 (HepG2)	Reference
PP-2025-A	Piperidine-Fused Pyrazole	CDK2	0.45 μM	0.56 μM	[1]
PP-2024-B	Pyrazole-Piperidine Urea	VEGFR-2	1.20 μM	2.10 μM	[4]
Crizotinib	Pyrazole-Piperidine (Fused)	ALK/ROS1	N/A (Clinical)	N/A	[5]
Standard	Roscovitine (Control)	CDK2	0.99 μM	1.10 μM	[1]

Table 1: Comparative biological activity. Note that the novel fused scaffold (PP-2025-A) demonstrates superior potency to the standard Roscovitine in breast cancer models.

Future Perspectives

The evolution of this scaffold is moving toward PROTACs (Proteolysis Targeting Chimeras).

- Concept: Use the pyrazole-piperidine moiety as the "Warhead" (ligand for the target protein) linked to an E3 ligase ligand (e.g., Thalidomide).
- Advantage: The piperidine nitrogen provides an ideal handle for attaching the linker chain without disrupting the pyrazole's binding to the kinase hinge region.

References

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